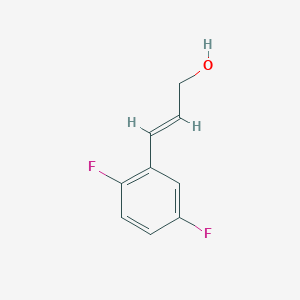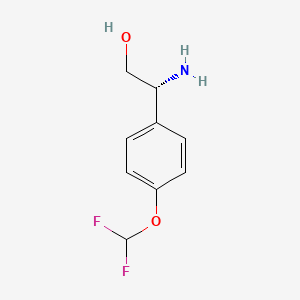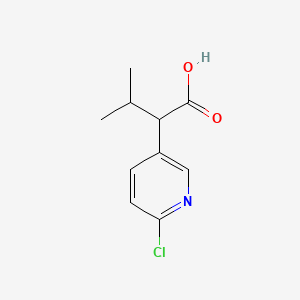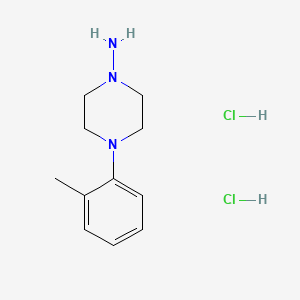![molecular formula C10H15N3O2 B15314338 tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate: is a synthetic organic compound that features a diazirine ring, a carbamate group, and an alkyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under photolytic or thermal conditions.
Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the alkyne moiety: The final step involves the coupling of the diazirine-containing intermediate with propargyl bromide under basic conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The alkyne moiety can undergo oxidation reactions to form various oxygenated products.
Reduction: The diazirine ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
Photoaffinity labeling: The diazirine ring can be activated by UV light to form reactive intermediates that covalently bind to nearby molecules, making it useful for studying protein-ligand interactions.
Biology:
Protein interaction studies: The compound can be used to identify and characterize protein-protein interactions in complex biological systems.
Medicine:
Drug development: The unique structural features of the compound make it a potential candidate for the development of new therapeutic agents.
Industry:
Material science: The compound’s reactivity can be harnessed for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds, forming covalent adducts with target molecules. The alkyne moiety can also participate in click chemistry reactions, further expanding the compound’s utility in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
- tert-Butyl N-[(3H-diazirin-3-yl)methyl]carbamate
- tert-Butyl N-(prop-2-yn-1-yl)carbamate
- N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
Uniqueness:
- The combination of the diazirine ring, carbamate group, and alkyne moiety in tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate provides a unique set of reactivity and functionalization options that are not present in the individual similar compounds. This makes it particularly valuable for applications requiring photoaffinity labeling and click chemistry.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
tert-butyl N-(3H-diazirin-3-ylmethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H15N3O2/c1-5-6-13(7-8-11-12-8)9(14)15-10(2,3)4/h1,8H,6-7H2,2-4H3 |
Clave InChI |
HPSCOSIIDMSLTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC#C)CC1N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


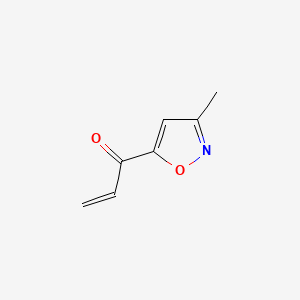
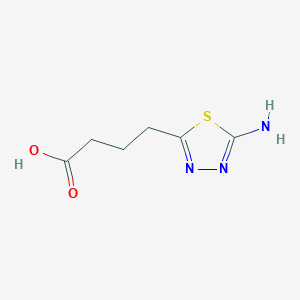
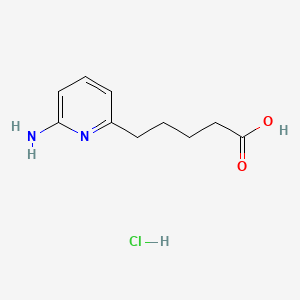

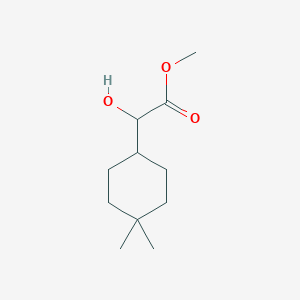


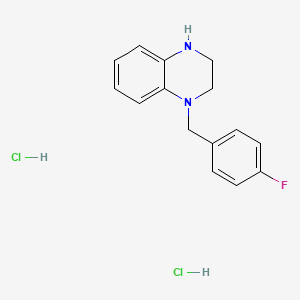
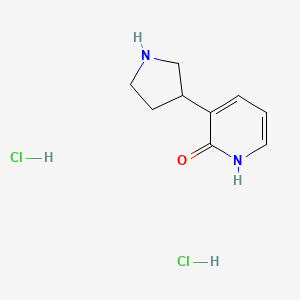
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
